molecular formula C8H7ClF2N2O2 B14245159 Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate CAS No. 185110-40-1

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate

Cat. No.: B14245159
CAS No.: 185110-40-1
M. Wt: 236.60 g/mol
InChI Key: ZOXLBKSSDFNSIE-UHFFFAOYSA-N
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Description

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with chloro(difluoro)methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a chemical compound with a pyrimidine ring substituted with a chloro and difluoromethyl group at the fourth position and a carboxylate group at the fifth position. The molecular weight of the compound is approximately 207.56 g/mol.

Scientific Research Applications

This compound is used in scientific research as an intermediate in synthesizing more complex pyrimidine derivatives. Studies also explore its potential biological activities, including antiviral and anticancer properties. Ongoing research explores its potential as a pharmaceutical agent for treating various diseases, and it is used in developing new materials with specific properties, such as polymers and coatings.

Chemistry It is used as an intermediate in the synthesis of more complex pyrimidine derivatives. The chloro group can undergo nucleophilic substitution reactions. These reactions allow for the synthesis of various derivatives that can be explored for biological activities.

Biology The compound is studied for its potential biological activities, including antiviral and anticancer properties. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a subject of interest in pharmaceutical chemistry.

Medicine Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases. Compounds with similar structures have been studied for their potential as therapeutic agents.

Industry It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their functions. The pyrimidine ring structure allows for binding to nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a difluoromethyl group.

    Ethyl 4-chloro-2-methoxy-pyrimidine-5-carboxylate: Contains a methoxy group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its chloro(difluoro)methyl group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Biological Activity

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its interactions with various biological targets, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClF2N2O2 and a molecular weight of approximately 207.56 g/mol. The compound features a pyrimidine ring substituted with a chloro and difluoromethyl group at the fourth position and a carboxylate group at the fifth position. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest for further research in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cellular signaling pathways. Studies have shown that compounds with similar structures can inhibit kinases associated with cancer progression, indicating potential applications in oncology.

Table 1: Interaction Studies

Target ProteinMethod UsedObserved Activity
Kinase AIn vitro assayIC50 = 12 nM
Kinase BMolecular dockingHigh affinity
Enzyme CTR-FRET assayInhibition observed

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study reported an IC50 value of approximately 15 μM against breast cancer cells, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds related to this compound have also been evaluated for anti-inflammatory activity. A derivative exhibited significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

The compound has shown antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Preliminary data suggest that it could serve as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability, with the compound demonstrating significant cytotoxicity at concentrations above 10 μM.

Case Study 2: In Vivo Studies

A pharmacokinetic study involving Balb/C mice assessed the bioavailability and metabolic stability of this compound. The results indicated moderate bioavailability (approximately 21%) when administered orally, highlighting the need for further optimization to enhance its therapeutic potential .

Properties

CAS No.

185110-40-1

Molecular Formula

C8H7ClF2N2O2

Molecular Weight

236.60 g/mol

IUPAC Name

ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H7ClF2N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3

InChI Key

ZOXLBKSSDFNSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(F)(F)Cl

Origin of Product

United States

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